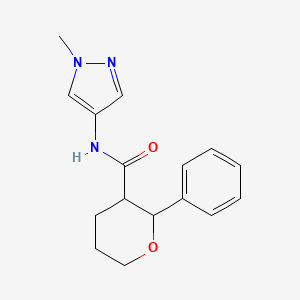
N-(1-methylpyrazol-4-yl)-2-phenyloxane-3-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(1-methylpyrazol-4-yl)-2-phenyloxane-3-carboxamide, also known as MPOC, is a chemical compound that has gained attention in the scientific community due to its potential use in various research applications. MPOC is a small molecule that has shown promising results in the field of drug discovery and development.
作用機序
The mechanism of action of N-(1-methylpyrazol-4-yl)-2-phenyloxane-3-carboxamide is not fully understood. However, it has been shown to interact with various proteins and enzymes in the body. N-(1-methylpyrazol-4-yl)-2-phenyloxane-3-carboxamide has been shown to inhibit the activity of certain enzymes, such as proteases and kinases, which are involved in various cellular processes. N-(1-methylpyrazol-4-yl)-2-phenyloxane-3-carboxamide has also been shown to bind to certain proteins, such as tubulin, which is involved in cell division.
Biochemical and Physiological Effects:
N-(1-methylpyrazol-4-yl)-2-phenyloxane-3-carboxamide has been shown to have various biochemical and physiological effects. It has been shown to induce apoptosis, or programmed cell death, in cancer cells. N-(1-methylpyrazol-4-yl)-2-phenyloxane-3-carboxamide has also been shown to inhibit angiogenesis, the formation of new blood vessels, which is important for the growth and spread of cancer cells. Additionally, N-(1-methylpyrazol-4-yl)-2-phenyloxane-3-carboxamide has been shown to have anti-inflammatory properties, which may be useful in the treatment of various inflammatory diseases.
実験室実験の利点と制限
N-(1-methylpyrazol-4-yl)-2-phenyloxane-3-carboxamide has several advantages for lab experiments. It is a small molecule that can easily penetrate cell membranes, making it an ideal candidate for studying intracellular processes. N-(1-methylpyrazol-4-yl)-2-phenyloxane-3-carboxamide is also stable and can be easily synthesized in large quantities, making it readily available for research purposes. However, N-(1-methylpyrazol-4-yl)-2-phenyloxane-3-carboxamide has some limitations. It has a relatively short half-life, which may limit its effectiveness in certain applications. Additionally, N-(1-methylpyrazol-4-yl)-2-phenyloxane-3-carboxamide may have off-target effects, which may complicate data interpretation.
将来の方向性
There are several future directions for N-(1-methylpyrazol-4-yl)-2-phenyloxane-3-carboxamide research. One potential direction is the development of N-(1-methylpyrazol-4-yl)-2-phenyloxane-3-carboxamide derivatives with improved pharmacokinetic properties. Another direction is the identification of novel protein targets for N-(1-methylpyrazol-4-yl)-2-phenyloxane-3-carboxamide. Additionally, N-(1-methylpyrazol-4-yl)-2-phenyloxane-3-carboxamide may be used in combination with other drugs to enhance their effectiveness. Further research is needed to fully understand the potential of N-(1-methylpyrazol-4-yl)-2-phenyloxane-3-carboxamide in various scientific research applications.
Conclusion:
In conclusion, N-(1-methylpyrazol-4-yl)-2-phenyloxane-3-carboxamide is a small molecule that has shown promising results in various scientific research applications. Its synthesis method has been optimized to achieve high purity and yield. N-(1-methylpyrazol-4-yl)-2-phenyloxane-3-carboxamide has shown potential as a drug candidate for the treatment of various diseases and as a probe molecule for the study of protein binding sites. Its mechanism of action is not fully understood, but it has been shown to interact with various proteins and enzymes in the body. N-(1-methylpyrazol-4-yl)-2-phenyloxane-3-carboxamide has several advantages for lab experiments, but also has some limitations. There are several future directions for N-(1-methylpyrazol-4-yl)-2-phenyloxane-3-carboxamide research, including the development of N-(1-methylpyrazol-4-yl)-2-phenyloxane-3-carboxamide derivatives and the identification of novel protein targets.
合成法
N-(1-methylpyrazol-4-yl)-2-phenyloxane-3-carboxamide can be synthesized using a multi-step reaction process. The first step involves the reaction of 2-hydroxybenzaldehyde with 1-methyl-1H-pyrazol-4-amine to form 2-(1-methylpyrazol-4-yl)phenol. The second step involves the reaction of the intermediate product with 3-chloropropanoic acid to form the final product, N-(1-methylpyrazol-4-yl)-2-phenyloxane-3-carboxamide. The synthesis of N-(1-methylpyrazol-4-yl)-2-phenyloxane-3-carboxamide has been optimized to achieve high purity and yield.
科学的研究の応用
N-(1-methylpyrazol-4-yl)-2-phenyloxane-3-carboxamide has shown potential in various scientific research applications. It has been studied as a potential drug candidate for the treatment of various diseases, including cancer, diabetes, and neurodegenerative disorders. N-(1-methylpyrazol-4-yl)-2-phenyloxane-3-carboxamide has also been used as a probe molecule to study the binding sites of various proteins and enzymes. Additionally, N-(1-methylpyrazol-4-yl)-2-phenyloxane-3-carboxamide has been used as a fluorescent probe for the detection of metal ions.
特性
IUPAC Name |
N-(1-methylpyrazol-4-yl)-2-phenyloxane-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19N3O2/c1-19-11-13(10-17-19)18-16(20)14-8-5-9-21-15(14)12-6-3-2-4-7-12/h2-4,6-7,10-11,14-15H,5,8-9H2,1H3,(H,18,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ICKXGCSQGGTTJC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C=N1)NC(=O)C2CCCOC2C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(1-methylpyrazol-4-yl)-2-phenyloxane-3-carboxamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![4-[2-(2-bicyclo[2.2.1]heptanyl)ethylamino]-5-chloro-1H-pyridazin-6-one](/img/structure/B7544635.png)


![4-[[2-(5-Methylfuran-2-yl)-1,3-thiazol-4-yl]methyl]thiomorpholine](/img/structure/B7544659.png)

![2-Fluoro-6-[[5-(furan-2-yl)-4-methyl-1,2,4-triazol-3-yl]sulfanyl]benzonitrile](/img/structure/B7544669.png)
![ethyl 2-[[(E)-3-(1-methylpyrazol-4-yl)prop-2-enoyl]-propan-2-ylamino]acetate](/img/structure/B7544671.png)
![ethyl 2-[[(E)-3-(furan-2-yl)prop-2-enoyl]-propan-2-ylamino]acetate](/img/structure/B7544676.png)
![[4-(2-Methoxyethyl)-1,4-diazepan-1-yl]-(2-methylsulfonylphenyl)methanone](/img/structure/B7544680.png)
![2-Azabicyclo[2.2.1]heptan-2-yl-(1-pyridin-2-ylpiperidin-3-yl)methanone](/img/structure/B7544690.png)
![N-[3-(3-cyano-4-oxochromen-2-yl)phenyl]propanamide](/img/structure/B7544693.png)
![2-(dimethylamino)-N-[[3-[2-(dimethylamino)ethoxy]phenyl]methyl]pyridine-4-carboxamide](/img/structure/B7544699.png)
![3-acetamido-N-[2-(furan-2-yl)-2-pyrrolidin-1-ylethyl]piperidine-1-carboxamide](/img/structure/B7544706.png)